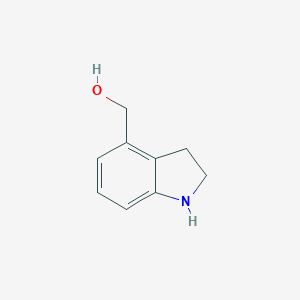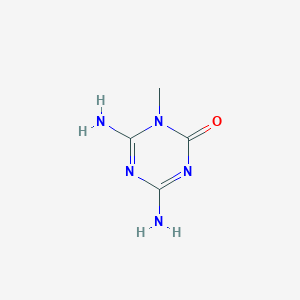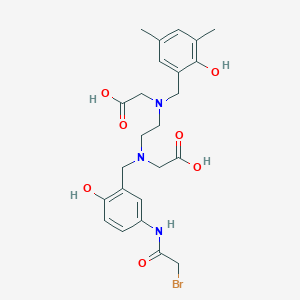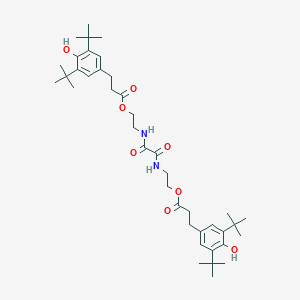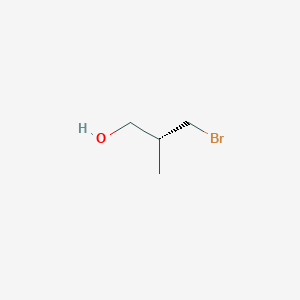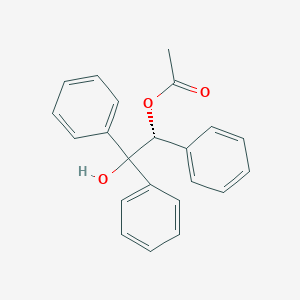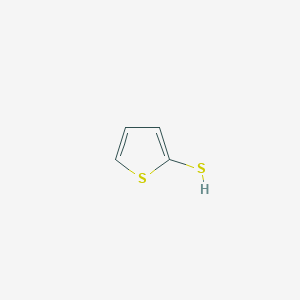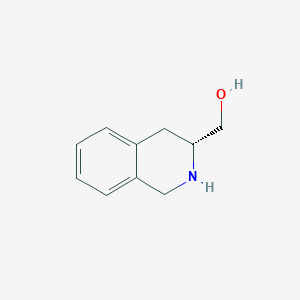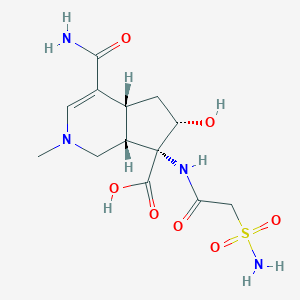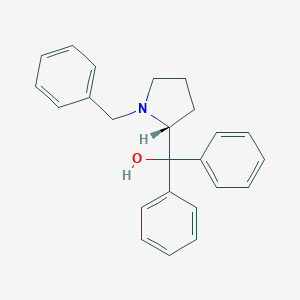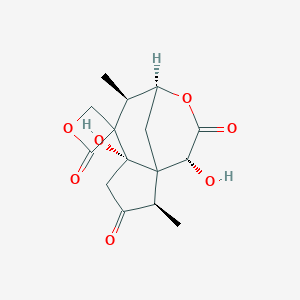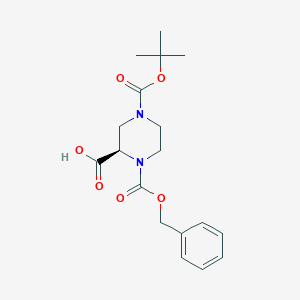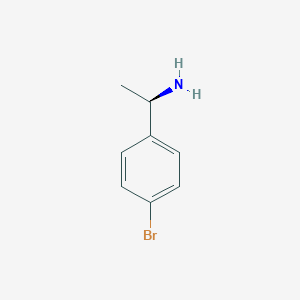
(R)-(+)-1-(4-Bromophenyl)ethylamine
説明
(R)-(+)-1-(4-Bromophenyl)ethylamine is a chiral compound that serves as a building block in the synthesis of various chemical compounds. It has been utilized in the creation of a chiral photochromic Schiff base, which exhibits photochromic properties, meaning it can change color upon exposure to light . This compound is also a key precursor in the synthesis of complex molecules with potential antitumor activities . Furthermore, it has been used in enantioselective enzymatic acylation processes, showcasing its versatility in asymmetric synthesis .
Synthesis Analysis
The synthesis of derivatives of (R)-(+)-1-(4-Bromophenyl)ethylamine involves various chemical reactions. For instance, it has been reacted with the salicylaldehyde of an azobenzene derivative to produce a chiral photochromic Schiff base . Additionally, it has been used to synthesize ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, a compound with significant antitumor activity . The enantioselective enzymatic acylation of 1-(3′-bromophenyl)ethylamine demonstrates the use of biocatalysis to achieve high enantiomeric excess in the production of chiral amines .
Molecular Structure Analysis
The molecular structure of the chiral photochromic Schiff base derived from (R)-(+)-1-(4-Bromophenyl)ethylamine has been elucidated using single-crystal X-ray diffraction. The molecule exists in the phenol-imine tautomer form, with specific bond distances for the C=N and N—C bonds. The diazenyl group adopts a trans configuration, and the molecule features intramolecular hydrogen bonding . The crystal structure of the antitumor compound mentioned earlier has been characterized, revealing its crystallization in the orthorhombic system and providing detailed measurements of its unit cell dimensions .
Chemical Reactions Analysis
The chemical reactions involving (R)-(+)-1-(4-Bromophenyl)ethylamine are diverse and include the formation of Schiff bases and the acylation of amines. The Schiff base formation involves the creation of a double bond between a nitrogen atom and a carbon atom, resulting in a compound with photochromic properties . The acylation reaction, on the other hand, is an example of an enantioselective process where a lipase enzyme is used to selectively acylate the (R)-enantiomer of the bromophenyl ethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from (R)-(+)-1-(4-Bromophenyl)ethylamine are determined by their molecular structures. The Schiff base compound exhibits photochromic behavior and forms one-dimensional chains in the crystal structure, stabilized by C—H⋯π interactions and short intermolecular Br⋯C contacts . The antitumor compound crystallizes in the orthorhombic system and has been characterized by various spectroscopic techniques, indicating its stability and potential for biological applications . The enzymatic acylation process results in high yields and enantiomeric excess, demonstrating the efficiency of biocatalysis in synthesizing chiral amines .
科学的研究の応用
Enantioselective Synthesis
(R)-(+)-1-(4-Bromophenyl)ethylamine plays a significant role in enantioselective synthesis. For example, it is used in the efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation, yielding high-isolated yields and purity (Gill, Das, & Patel, 2007). It also facilitates the synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates, a class of aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).
Chiral Resolution Methods
This compound is integral in developing practical resolution methods for various amines. A study demonstrated a dielectrically controlled resolution method using (R)-(+)-1-(4-Bromophenyl)ethylamine for obtaining enantiomers with high diastereomeric excess and yield (Sakai et al., 2004). Similarly, it has been used for the optical resolution of 1-(3-Methoxyphenyl)ethylamine with mandelic acid as a resolving agent, highlighting its utility in the production of chiral intermediates (Sakai et al., 1993).
Role in Polymer Chemistry
In polymer chemistry, (R)-(+)-1-(4-Bromophenyl)ethylamine is used for the synthesis of polymerizable monomers containing functional groups. This process involves racemic resolution to obtain optically pure forms of the compound, which are crucial for the creation of functional polymers (Wulff, Gimpel, Feld, & Hufnagel, 1982).
Crystal Structure Analysis
The compound has been used in crystallography for studying photochromic Schiff base compounds. The synthesis and crystal structure analysis of these compounds from (R)-(+)-1-(4-bromophenyl)ethylamine provide insights into molecular interactions and structural properties (Moriwaki & Akitsu, 2015).
Enzymatic Resolution in Herbicide Production
It is utilized in the enzymatic resolution of certain amines for the production of novel herbicides. A study explored the kinetic resolution of 1-(4-chlorophenyl)ethylamine using Novozym 435, leading to the synthesis of a new triazolopyrimidine herbicide (Zhang et al., 2018).
Safety And Hazards
“®-(+)-1-(4-Bromophenyl)ethylamine” is classified as a hazardous chemical. It causes severe skin burns and eye damage . If inhaled, it may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing the dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is advised .
特性
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196620 | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(4-Bromophenyl)ethylamine | |
CAS RN |
45791-36-4 | |
| Record name | (αR)-4-Bromo-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45791-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-bromo-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



